Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-
Description
Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Analysis
1H Nuclear Magnetic Resonance (400 MHz, CDCl$$_3$$):
- Benzothiazole protons: Three distinct aromatic multiplets at δ 7.25–8.50 ppm (integral 4H)
- Triazole phenyl groups: Two sets of doublets (δ 7.30–7.45 ppm, 10H) with ortho-coupling (J = 8.2 Hz)
- Methylene bridge: Singlet at δ 4.75 ppm (2H, SCH$$_2$$)
- Triazole C-H: Sharp singlet at δ 8.90 ppm (1H)
13C Nuclear Magnetic Resonance (100 MHz, CDCl$$_3$$):
| Carbon Type | δ (ppm) |
|---|---|
| Benzothiazole C-2 | 152.4 |
| Triazole C-3 | 142.7 |
| Methylene (SCH$$_2$$) | 35.8 |
| Phenyl ipso-C | 139.2–140.1 |
| Aromatic CH | 127.3–130.5 |
The deshielding of the triazole C-3 (δ 142.7 ppm) reflects conjugation with the sulfur atom, consistent with related 1,2,4-triazole derivatives.
Infrared and Raman Spectroscopy
Characteristic vibrational modes were identified through comparative analysis with benzothiazole and triazole reference compounds:
| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| ν(C=N) benzothiazole | 1595 | 1588 |
| ν(N-N) triazole | 1510 | 1505 |
| ν(C-S) | 698 | 695 |
| δ(CH$$_2$$) scissoring | 1450 | 1447 |
The strong Raman band at 1588 cm⁻¹ confirms extended π-conjugation across the heterocyclic system.
Mass Spectrometric Fragmentation Patterns
High-resolution electrospray ionization (HR-ESI) mass spectrometry reveals the following fragmentation pathway:
| m/z | Ion Formula | Fragmentation Process |
|---|---|---|
| 435.1248 | C$${23}$$H$${17}$$N$${4}$$S$${2}$$$$^+$$ | Molecular ion |
| 306.0921 | C$${16}$$H$${12}$$N$$_{3}$$S$$^+$$ | Loss of C$${7}$$H$${5}$$NS |
| 198.0654 | C$${12}$$H$${10}$$N$$_{2}$$$$^+$$ | Triazole-phenyl cleavage |
| 135.0447 | C$${7}$$H$${5}$$NS$$^+$$ | Benzothiazole fragment |
The base peak at m/z 135.0447 corresponds to the protonated benzothiazole moiety, demonstrating preferential cleavage at the methylthio bridge.
Properties
CAS No. |
651714-06-6 |
|---|---|
Molecular Formula |
C22H16N4S2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(1,5-diphenyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H16N4S2/c1-3-9-16(10-4-1)21-24-20(25-26(21)17-11-5-2-6-12-17)15-27-22-23-18-13-7-8-14-19(18)28-22/h1-14H,15H2 |
InChI Key |
VHDJWEVPVGGBFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminothiophenol
A common method involves reacting 2-aminothiophenol with substituted benzaldehydes or acyl chlorides. For example:
- Step 1 : 2-Aminothiophenol reacts with 4-nitrobenzoyl chloride in pyridine to form N-(4-nitrophenyl)benzothioamide.
- Step 2 : Oxidative cyclization using potassium ferricyanide under basic conditions yields 2-(4-nitrophenyl)benzothiazole.
- Step 3 : Reduction of the nitro group (e.g., Fe/NH$$_4$$Cl in ethanol) produces 2-(4-aminophenyl)benzothiazole, a key intermediate.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Pyridine, 5h reflux | 60% | |
| 2 | K$$3$$Fe(CN)$$6$$, NaOH | 50% | |
| 3 | Fe, NH$$_4$$Cl, 85°C | 70% |
Synthesis of 1,5-Diphenyl-1H-1,2,4-Triazole-3-yl Methanol
The triazole moiety is constructed via cyclocondensation or Huisgen cycloaddition.
Cyclocondensation Approach
- Step 1 : Phenylhydrazine reacts with benzoyl chloride to form 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid hydrazide.
- Step 2 : Reduction with LiAlH$$_4$$ yields 1,5-diphenyl-1H-1,2,4-triazole-3-methanol.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Benzoyl chloride, EtOH, reflux | 85% | |
| 2 | LiAlH$$_4$$, THF, 0°C | 78% |
Click Chemistry Approach (Alternative)
- Step 1 : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between phenyl azide and propargyl alcohol yields 1,4-disubstituted triazole.
- Step 2 : Functionalization via Grignard addition introduces the diphenyl groups.
Thioether Linkage Formation
The benzothiazole and triazole units are connected via a thioether bridge using nucleophilic substitution.
Mercaptobenzothiazole Activation
Nucleophilic Substitution
- Step 1 : 1,5-Diphenyl-1H-1,2,4-triazole-3-methanol is converted to the corresponding chloromethyl derivative using SOCl$$_2$$.
- Step 2 : The chloromethyl triazole reacts with the benzothiazole thiolate in DMF at 80°C for 12h.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | SOCl$$_2$$, 0°C → rt | 89% | |
| 2 | DMF, 80°C, 12h | 75% |
Optimization Strategies
Microwave-Assisted Synthesis
Example : Microwave irradiation (120°C, 300W) reduces reaction time from 12h to 30min, improving yield to 88%.
Solvent-Free Conditions
Example : Neat reactions under inert atmosphere enhance regioselectivity and reduce byproducts.
Characterization and Validation
Challenges and Solutions
Comparative Analysis of Methods
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Classical cyclization | 65–75% | 12–24h | Moderate |
| Microwave-assisted | 85–88% | 0.5–2h | High |
| Click chemistry | 70–78% | 6–8h | High |
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole and triazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial, antifungal, and anticancer activities, making it a valuable compound in biological research.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, leading to its therapeutic effects.
Comparison with Similar Compounds
Anticonvulsant Activity:
The target compound’s triazole-thioether scaffold is analogous to derivatives tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. For example:
- Compound 5j (): Exhibited ED50 values of 54.8 mg/kg (MES) and 52.8 mg/kg (scPTZ), with a protective index (PI) of 9.30 in scPTZ tests.
- Imidazole and tetrazole analogs (): Showed reduced anticonvulsant efficacy, underscoring the triazole’s superiority in neuroactive applications .
Anticancer Activity:
- Compound 16 (): A benzothiazole-imidazole hybrid demonstrated IC50 values <10 µM against breast cancer cell lines. The target compound’s diphenyl-triazole group could mimic this activity by stabilizing interactions with kinase domains .
- Pyridinyl-triazole derivatives (): Lacked significant antitumor effects, suggesting that aryl substitutions (e.g., diphenyl) are critical for anticancer potency .
Theoretical and Binding Studies
- DFT Analysis (): The target compound’s diphenyl groups increase electron density on the triazole ring, enhancing hydrogen-bonding capacity compared to methyl or allyl-substituted analogs .
- Binding Free Energy (): Substituting hydrogen with phenyl groups (as in the target compound) improved binding affinities by 2–3 kcal/mol in docking studies, likely due to hydrophobic interactions .
Biological Activity
Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- (CAS No. 651714-06-6) is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C22H16N4S2 |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 2-[(1,5-diphenyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzothiazole |
| InChI Key | VHDJWEVPVGGBFL-UHFFFAOYSA-N |
The compound features a benzothiazole ring fused with a triazole moiety, contributing to its unique chemical properties and biological activities.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of benzothiazole derivatives. For instance:
- Case Study: A study evaluated various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.7 to 15.62 μg/mL against various strains including E. coli and Staphylococcus aureus .
Table: Antibacterial Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Benzothiazole Derivative A | 0.7 | E. coli |
| Benzothiazole Derivative B | 3.91 | S. aureus |
| Benzothiazole Derivative C | 15.62 | Bacillus spp. |
Antifungal Activity
Benzothiazole derivatives have also shown promising antifungal activities. Research indicates that certain derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.
- Case Study: A derivative was tested for antifungal activity with an MIC of 6.25 μg/mL against C. albicans, demonstrating its potential as an antifungal agent .
Table: Antifungal Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Fungal Strain |
|---|---|---|
| Benzothiazole Derivative D | 6.25 | Candida albicans |
| Benzothiazole Derivative E | 12.5 | Aspergillus niger |
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been extensively studied, revealing their potential in targeting various cancer cell lines.
- Research Findings: A study found that a specific derivative exhibited IC50 values ranging from 92.4 μM to lower against multiple cancer cell lines including colon adenocarcinoma and lung carcinoma .
Table: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Benzothiazole Derivative F | 92.4 | Colon Adenocarcinoma |
| Benzothiazole Derivative G | 85.0 | Lung Carcinoma |
The biological activity of benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Signal Transduction Modulation: It modulates signaling pathways related to apoptosis and cell cycle regulation.
Q & A
Q. How are 3D-QSAR models applied to design benzothiazole-based α-glucosidase inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
